molecular formula C14H10F2N2O3 B5436327 3-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID

3-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID

Cat. No.: B5436327
M. Wt: 292.24 g/mol
InChI Key: LXONPBQHDWJKCY-UHFFFAOYSA-N
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Description

3-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID is an organic compound that features a benzoic acid core substituted with a difluoroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID typically involves the reaction of 2,4-difluoroaniline with isocyanates or carbamoyl chlorides to form the corresponding urea derivative. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield carboxylate salts, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

3-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroanilino group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The benzoic acid moiety can also participate in ionic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: A precursor in the synthesis of various organic compounds.

    Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

    N-Phenylurea: A compound with herbicidal activity.

Uniqueness

3-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID is unique due to the presence of both the difluoroanilino and benzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different scientific fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(2,4-difluorophenyl)carbamoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3/c15-9-4-5-12(11(16)7-9)18-14(21)17-10-3-1-2-8(6-10)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXONPBQHDWJKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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